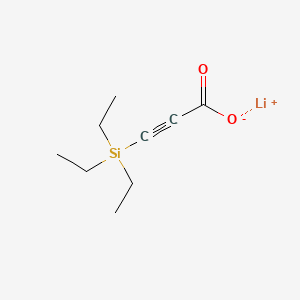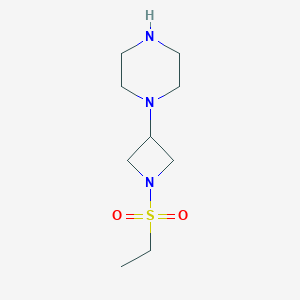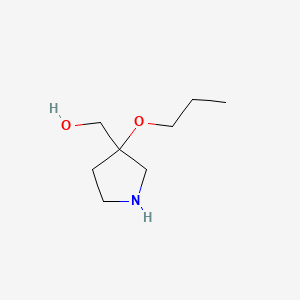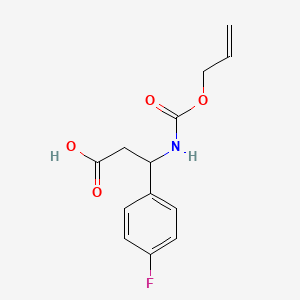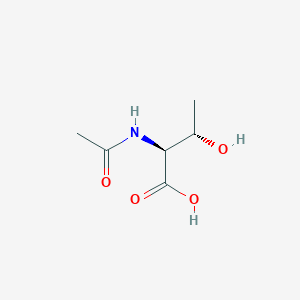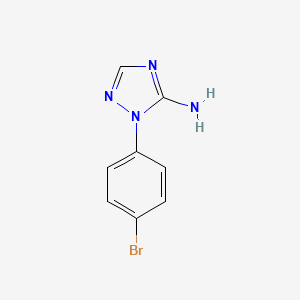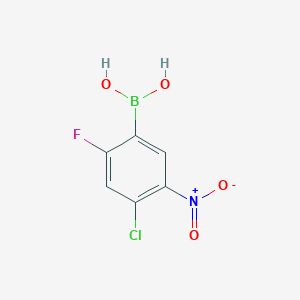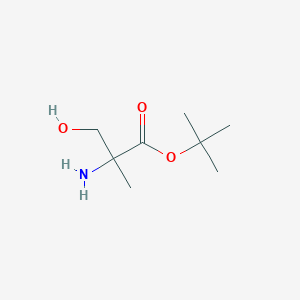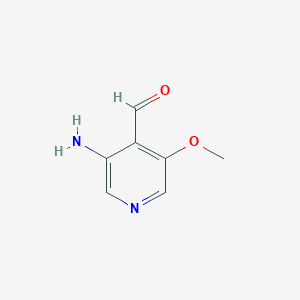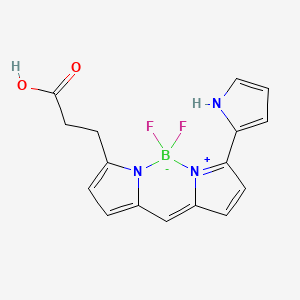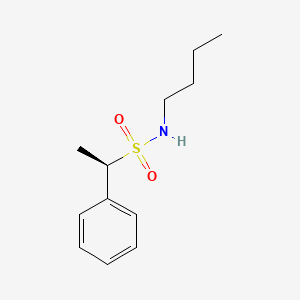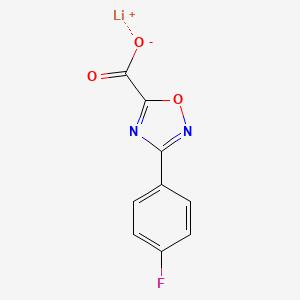
Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group and a lithium ion adds unique properties to this compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 4-fluorobenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorophenyl group or the oxadiazole ring, resulting in different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms.
科学研究应用
Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential probe in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The fluorophenyl group adds hydrophobic character, which can affect the compound’s solubility and membrane permeability.
相似化合物的比较
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylate: Contains a methyl group instead of fluorine.
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylate: Features a nitro group in place of fluorine.
Uniqueness: The presence of the fluorine atom in Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate imparts unique electronic properties, such as increased electronegativity and stability, compared to its analogs. This makes it particularly valuable in applications requiring high reactivity and stability.
属性
分子式 |
C9H4FLiN2O3 |
|---|---|
分子量 |
214.1 g/mol |
IUPAC 名称 |
lithium;3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C9H5FN2O3.Li/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1 |
InChI 键 |
RYWPTRRGGZEPTE-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


